The 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPPPA) Scaffold: Structural Profiling, Synthesis, and Applications in GPCR Ligand Design
Executive Summary In modern medicinal chemistry, the aryloxypropylamine pharmacophore is a cornerstone for designing ligands targeting monoaminergic G-protein coupled receptors (GPCRs). Specifically, 3-(2-Isopropoxy-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the aryloxypropylamine pharmacophore is a cornerstone for designing ligands targeting monoaminergic G-protein coupled receptors (GPCRs). Specifically, 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPPPA) serves as a highly versatile building block. The presence of the ortho-isopropoxy group imparts unique steric and electronic properties that dictate receptor subtype selectivity, particularly for 5-HT7 and alpha-adrenergic receptors. This technical guide provides an in-depth analysis of 3-IPPPA, detailing its physicochemical properties, structural rationale in drug design, and validated synthetic protocols.
Chemical Structure and Physicochemical Profiling
The structural architecture of 3-IPPPA consists of three functional domains, each playing a deterministic role in pharmacodynamics:
The Primary Amine Terminus: Acts as a critical hydrogen bond donor/acceptor. It undergoes protonation at physiological pH, enabling essential salt-bridge formation with conserved aspartate residues (e.g., Asp3.32) in GPCR binding pockets.
The Propyl Ether Linker: Provides optimal spatial distance (approximately 3 carbon lengths) between the basic amine and the aromatic core, a well-documented geometric requirement for monoamine receptor affinity.
The ortho-Isopropoxy Phenyl Ring: The bulky isopropoxy group at the ortho position restricts the rotational freedom of the ether oxygen. This conformational locking forces the propyl chain into a specific spatial vector, enhancing binding entropy and selectivity against off-target receptors.
Quantitative Data Summary
Table 1: Calculated Physicochemical Properties of 3-IPPPA
Property
Value
Pharmacological Significance
Molecular Formula
C12H19NO2
Standard building block mass.
Molecular Weight
209.29 g/mol
Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
LogP (Calculated)
~2.1
Ideal lipophilicity for CNS penetration and membrane permeability.
pKa (Amine)
~9.8
Ensures protonation (>99%) at physiological pH (7.4).
Topological Polar Surface Area
44.4 Ų
Well below the 90 Ų threshold required for blood-brain barrier (BBB) crossing.
H-Bond Donors / Acceptors
2 / 3
Facilitates robust target engagement while maintaining rapid desolvation kinetics.
Mechanistic Role in Drug Design: The 5-HT7 Receptor Case Study
3-IPPPA is frequently utilized as a primary amine precursor to synthesize complex arylsulfonamides and piperidine derivatives. A prominent application is the development of potent 5-HT7 receptor antagonists. According to multiobjective design studies on arylsulfonamide derivatives 1, the incorporation of an ortho-alkoxy group (like isopropoxy) significantly boosts 5-HT7 affinity while reducing 5-HT1A cross-reactivity. The bulky isopropoxy moiety occupies a specific hydrophobic sub-pocket within the 5-HT7 binding site, sterically clashing with the tighter 5-HT1A pocket.
When derivatives of 3-IPPPA bind to the 5-HT7 receptor, they stabilize the inactive conformation of the GPCR. This prevents the coupling of the Gαs protein, thereby halting the downstream activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Fig 1: Mechanism of 3-IPPPA-derived antagonists modulating 5-HT7 receptor and cAMP signaling.
Synthetic Methodology and Experimental Protocols
The synthesis of 3-IPPPA requires a robust two-step sequence: an SN2 alkylation (Williamson ether synthesis) followed by the reduction of a nitrile intermediate. This approach is preferred over direct alkylation with 3-bromopropylamine due to the high propensity of unprotected amines to undergo unwanted self-condensation and secondary alkylation. While recent advancements highlight the efficiency of solid-state mechanochemical reactions for similar aryloxyalkyl amines 2, the solution-phase batch protocol remains the standard for scalable precursor generation.
Fig 2: Two-step synthetic workflow for 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPPPA).
Protocol 1: Synthesis of 3-(2-Isopropoxyphenoxy)propanenitrile
Causality & Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This drastically accelerates the SN2 displacement of the primary bromide.
Step-by-Step Procedure:
Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 2-isopropoxyphenol (10.0 mmol) in anhydrous DMF (50 mL).
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 20.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. The solution will adopt a slight yellow tint.
Alkylation: Dropwise, add 3-bromopropanenitrile (12.0 mmol). The slight excess compensates for any competitive elimination side-reactions.
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 6 hours.
Monitoring (Self-Validation): Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 3:1). The phenolic starting material (lower Rf) should disappear, replaced by a new UV-active spot (higher Rf).
Workup: Cool to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to effectively partition and remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the nitrile intermediate as a clear oil.
Protocol 2: Reduction to 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPPPA)
Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is utilized because milder reducing agents (like NaBH₄) cannot reduce nitriles. The Fieser workup method is strictly employed to prevent the formation of unfilterable aluminum hydroxide emulsions, ensuring high recovery of the primary amine.
Step-by-Step Procedure:
Preparation: Suspend LiAlH₄ (15.0 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) in a flame-dried flask under argon at 0°C (ice bath).
Addition: Dissolve the synthesized 3-(2-Isopropoxyphenoxy)propanenitrile (8.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic hydride transfer.
Reduction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Fieser Quench (Self-Validation): Cool the mixture back to 0°C. Sequentially and cautiously add: x mL of water (where x = grams of LiAlH₄ used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously for 15 minutes until a granular white precipitate forms. This validates the successful quenching and agglomeration of aluminum salts.
Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.
Final Yield: Concentrate the filtrate in vacuo to afford 3-IPPPA as a pale yellow oil. The product is typically >95% pure by NMR and ready for downstream combinatorial library synthesis 3 or commercial cataloging 4.
References
The multiobjective based design, synthesis and evaluation of the arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines as a novel class of potent 5-HT7 receptor antagonists.European Journal of Medicinal Chemistry, 2012.
Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach.PMC / NIH, 2020.
US6458789B1 - 2-aminopyridine derivatives and combinatorial libraries thereof.
In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of 3-(2-Isopropoxy-phenoxy)-propylamine
Executive Summary This guide provides a comprehensive framework for the in vitro characterization of 3-(2-Isopropoxy-phenoxy)-propylamine, a novel compound with a phenoxy-propylamine scaffold. Given the absence of existi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This guide provides a comprehensive framework for the in vitro characterization of 3-(2-Isopropoxy-phenoxy)-propylamine, a novel compound with a phenoxy-propylamine scaffold. Given the absence of existing literature on this specific molecule, this document outlines a hypothesis-driven approach to elucidate its mechanism of action. The structural similarity to well-characterized β-adrenergic receptor antagonists, such as propranolol, forms the primary basis for our investigational strategy.[1][2][3] This guide details a tiered experimental plan, from broad safety and target screening to specific functional assays, designed to identify and validate its biological targets and downstream cellular effects. The protocols and methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, providing a robust pathway for researchers and drug development professionals to thoroughly investigate this compound.
Introduction to 3-(2-Isopropoxy-phenoxy)-propylamine
Chemical Structure and Rationale for Investigation
3-(2-Isopropoxy-phenoxy)-propylamine is a small molecule featuring a phenoxy-propylamine core structure. This chemical motif is prevalent in a class of drugs known as beta-blockers, which are widely used in the treatment of cardiovascular diseases.[1][2][4] The prototypical non-selective beta-blocker, propranolol, shares this fundamental backbone and is known to antagonize both β1- and β2-adrenergic receptors.[1][2]
The structural analogy to propranolol and other phenoxy-propylamine derivatives provides a strong rationale for investigating 3-(2-Isopropoxy-phenoxy)-propylamine for similar pharmacological activities.[5][6][7] The primary hypothesis is that this compound will interact with the adrenergic system. However, it is also crucial to explore potential off-target effects to build a comprehensive safety and efficacy profile.
Investigational Goals
The primary objectives of the in vitro investigation outlined in this guide are:
Primary Target Identification: To determine if 3-(2-Isopropoxy-phenoxy)-propylamine binds to and modulates the activity of adrenergic receptors.
Selectivity Profiling: To assess the compound's binding affinity and functional activity at different adrenergic receptor subtypes (e.g., β1 vs. β2).
Mechanism of Action Determination: To characterize the nature of the interaction (e.g., agonist, antagonist, partial agonist) at the identified target(s).
Downstream Signaling Analysis: To investigate the impact of the compound on intracellular signaling pathways, such as cyclic AMP (cAMP) production.[8][9][10]
Safety Pharmacology Profiling: To identify potential off-target interactions with other key receptors, ion channels, and enzymes that could lead to adverse effects.[11][12][13]
Hypothesized Mechanisms of Action & Investigational Pathways
Based on the structural similarity to propranolol, the principal hypothesis is that 3-(2-Isopropoxy-phenoxy)-propylamine acts as a β-adrenergic receptor antagonist.[1][2] This antagonism would competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to β-receptors, thereby modulating downstream signaling.[1][2]
Beyond β-blockade, propranolol is also known to exhibit other activities at higher concentrations, such as blocking voltage-gated sodium channels and having "membrane-stabilizing" effects.[1][4] Therefore, a comprehensive investigation should also consider these potential secondary mechanisms.
The following diagram illustrates the proposed investigational workflow:
Caption: Tiered approach for in vitro characterization.
In Vitro Experimental Workflows
Tier 1: Primary Target & Safety Screening
The initial phase focuses on broad screening to identify primary targets and assess critical safety liabilities early in the process.
3.1.1. In Vitro Safety Pharmacology Profiling
It is recommended to screen the compound against a panel of receptors, ion channels, and transporters that are commonly associated with adverse drug reactions.[11][12][13] This provides an early assessment of potential off-target effects.
Identify potential for cardiotoxicity and neurotoxicity.[14][15]
Transporters
SERT, NET, DAT
Evaluate impact on neurotransmitter reuptake.
Enzymes
COX-1, COX-2, PDE family
Screen for common enzymatic interactions.
3.1.2. hERG Channel Inhibition Assay
Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[14] Therefore, a dedicated hERG assay is a critical early safety screen.
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.[14]
Instrumentation: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[14]
Voltage Protocol: Apply a standardized voltage protocol to elicit hERG tail currents.[16][17][18]
Compound Application: Apply a range of concentrations of 3-(2-Isopropoxy-phenoxy)-propylamine (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[14]
Controls: Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.[14]
Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration and calculate an IC50 value if significant inhibition is observed.[14]
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[19][22]
Radioligand: Use a non-selective β-adrenergic receptor radioligand such as [³H]-Dihydroalprenolol (DHA).[19]
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of 3-(2-Isopropoxy-phenoxy)-propylamine.
Controls:
Total Binding: Radioligand and membranes only.
Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).[19]
Incubation & Termination: Incubate to allow binding to reach equilibrium, then terminate by rapid filtration through glass fiber filters.[23]
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
3.2.2. Functional Assay: cAMP Accumulation
This assay determines whether the compound acts as an agonist or an antagonist by measuring its effect on the production of the second messenger, cyclic AMP (cAMP).[8][9][10]
Caption: GPCR signaling pathway for agonist vs. antagonist.
Experimental Protocol: cAMP Assay
Cell Culture: Plate cells expressing the target β-adrenergic receptor subtype in a suitable assay plate.
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of 3-(2-Isopropoxy-phenoxy)-propylamine. Then, stimulate the cells with a fixed concentration (e.g., EC80) of a known agonist like isoproterenol.
Agonist Mode: To test for agonist activity, incubate the cells with increasing concentrations of the test compound alone.
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, GloSensor™, or cAMP-Glo™).[8][24][25] These kits provide sensitive and reliable measurements of cAMP.[8][24][25]
Data Analysis:
Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50.
Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 and the maximum efficacy relative to a full agonist.
Tier 3: Further Mechanistic & Off-Target Characterization
Based on the results from the initial tiers, further experiments may be warranted.
3.3.1. Angiogenesis Assays
Propranolol has been shown to inhibit angiogenesis in vitro.[26] If 3-(2-Isopropoxy-phenoxy)-propylamine demonstrates potent β-blockade, it may be relevant to investigate its effects on endothelial cell proliferation, migration, and tube formation.[26]
3.3.2. Voltage-Gated Sodium Channel Assays
As propranolol can block cardiac and neuronal voltage-gated sodium channels, this is a potential secondary mechanism to explore, particularly if the compound shows any CNS or cardiac effects not explained by β-blockade.[4]
Data Analysis & Interpretation
Table 2: Summary of Key In Vitro Parameters
Assay
Parameter
Description
Radioligand Binding
Ki (nM)
The equilibrium dissociation constant for the binding of the compound to the receptor. A lower Ki indicates higher binding affinity.
cAMP (Antagonist)
IC50 (nM)
The concentration of the compound that inhibits 50% of the agonist-induced cAMP response.
cAMP (Agonist)
EC50 (nM)
The concentration of the compound that produces 50% of its maximal effect.
cAMP (Agonist)
Emax (%)
The maximum response produced by the compound relative to a full agonist.
hERG Assay
IC50 (µM)
The concentration of the compound that inhibits 50% of the hERG channel current.
A successful in vitro characterization will integrate the data from these assays to build a comprehensive profile of 3-(2-Isopropoxy-phenoxy)-propylamine. For example, a high binding affinity (low Ki) at β1-adrenergic receptors coupled with a low IC50 in the antagonist cAMP assay would strongly suggest that the compound is a potent β1-selective antagonist.
Conclusion & Future Directions
This in-depth technical guide provides a systematic and scientifically rigorous approach to elucidating the in vitro mechanism of action of 3-(2-Isopropoxy-phenoxy)-propylamine. By starting with a hypothesis based on structural analogy and progressing through tiered experimental validation, researchers can efficiently and effectively characterize this novel compound. The data generated from these studies will be crucial for making informed decisions about its potential as a therapeutic agent and for guiding future preclinical and clinical development. Should the in vitro data be promising, subsequent in vivo studies in relevant animal models of cardiovascular or other diseases would be the logical next step.
References
Xiao, Y. F., et al. (2010). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 1, 143.
Di Meo, F., et al. (2025). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 30(20), 1-20.
Farzam, K., & Tivakaran, V. S. (2025). Propranolol. In StatPearls.
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
Sittampalam, G. S., et al. (Eds.). (2004–). Assay Guidance Manual.
Annabi, B., et al. (2010). Propranolol suppresses angiogenesis in vitro: inhibition of proliferation, migration, and differentiation of endothelial cells. Vascular Pharmacology, 53(5-6), 200-208.
Sumitomo Chemical Analysis Service. (n.d.). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Retrieved from [Link]
Wikipedia. (n.d.). Propranolol. Retrieved from [Link]
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
Coccini, T., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(3), 238-246.
Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
DSTC. (n.d.). hERG Best Practice Assay. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
Knoll, J., et al. (1995). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Therapie, 329(3), 343-369.
Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 34-38.
Labcorp. (n.d.). GLP Safety Pharmacology & In Vitro Pharmacology Services. Retrieved from [Link]
Agarwal, S. K., et al. (1987). A rapid and simple method for the determination of beta-adrenergic receptor binding in rat heart. Proceedings of the Society for Experimental Biology and Medicine, 185(1), 89-94.
Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
Ahmad, A., et al. (2024). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega, 9(25), 28246–28258.
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Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB Journal, 17(8), 845-847.
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Woodcock, E. A., & Matkovich, S. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2715, 123-134.
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Onto-sight AI. (n.d.). Exploring the Properties and Applications of Propylamine Derivatives. Retrieved from [Link]
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Bylund, D. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-340). Humana Press.
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Al-Wahaibi, L. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3345.
CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents. (n.d.).
Preliminary Toxicity and Safety Profile of 3-(2-Isopropoxy-phenoxy)-propylamine: A Guide for Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological data herein is based on predictive analysis from structural analogs due to...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological data herein is based on predictive analysis from structural analogs due to the absence of published studies on 3-(2-Isopropoxy-phenoxy)-propylamine. All laboratory work should be conducted by trained personnel using appropriate personal protective equipment (PPE) and engineering controls.
Executive Summary: Navigating Data Gaps in Preliminary Safety Assessment
The compound 3-(2-Isopropoxy-phenoxy)-propylamine is a novel molecule for which no direct toxicological or safety data is publicly available in peer-reviewed literature or regulatory databases as of the date of this publication. For scientists and drug development professionals initiating work with this data-poor substance, a preliminary risk assessment is paramount.
This technical guide provides a synthesized, predictive safety profile for 3-(2-Isopropoxy-phenoxy)-propylamine. In the absence of direct data, this assessment is constructed using the established toxicological principle of Structure-Activity Relationship (SAR) analysis . We will examine the known toxicity profiles of two closely related structural analogs:
Analog A: 3-Isopropoxypropylamine (CAS: 2906-12-9)
Analog B: 3-(2-Phenoxyethoxy)propylamine (CAS: 6903-18-0)
By analyzing the hazards associated with these analogs, we can infer a baseline safety profile and establish prudent handling and testing strategies for the target compound. This guide is structured to provide not just data, but the scientific rationale behind a cautious and informed approach to this new chemical entity.
The Principle of Structure-Activity Relationship (SAR) in Predictive Toxicology
Before presenting the data, it is crucial to understand the causality behind our analytical approach. SAR analysis is a cornerstone of modern toxicology and drug discovery. It operates on the principle that the toxicological properties of a chemical are intrinsically linked to its molecular structure. By identifying toxicophores (sub-structural features known to be associated with toxicity) and comparing a novel compound to well-characterized analogs, we can make informed predictions about its potential hazards.
The target molecule, 3-(2-Isopropoxy-phenoxy)-propylamine, shares key functional groups with its analogs: a terminal primary amine (-NH2) and an ether linkage (-O-). The primary amine is a common feature in many biologically active and potentially corrosive/irritating compounds. The ether linkage is generally stable but the overall structure, including the aromatic phenoxy group and the aliphatic isopropoxy group, dictates the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic fate, which in turn influence its toxic potential.
Below is a visual representation of the structural similarities that form the basis of this predictive analysis.
Caption: Logical relationship for SAR analysis.
Synthesized Hazard Profile from Analog Data
The following sections consolidate the known hazard information from Safety Data Sheets (SDS) and chemical databases for the two primary analogs. This data forms the foundation of our preliminary safety assessment for 3-(2-Isopropoxy-phenoxy)-propylamine.
Acute Toxicity and Primary Hazards
Based on the available data, both analogs present significant acute hazards, particularly related to corrosivity and irritation. The primary amine functional group is a strong contributor to this profile. It is therefore highly probable that 3-(2-Isopropoxy-phenoxy)-propylamine is also corrosive and harmful upon acute exposure.
Hazard Endpoint
Analog A: 3-Isopropoxypropylamine (CAS: 2906-12-9)
Analog B: 3-(2-Phenoxyethoxy)propylamine (CAS: 6903-18-0)
Expert Insight: The classification of Analog A as Skin Corrosion Category 1B is a significant warning.[1] This indicates that in laboratory tests, it produced irreversible damage to the skin. Given the shared propylamine moiety, it is critical to assume the target compound has similar corrosive potential and to implement stringent skin and eye protection protocols.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A critical aspect of any drug development program is the assessment of a compound's potential to cause genetic mutations, cancer, or reproductive harm. For the selected analogs, the data is sparse, which is common for laboratory chemicals not intended for widespread use.
Hazard Endpoint
Analog A: 3-Isopropoxypropylamine (CAS: 2906-12-9)
Analog B: 3-(2-Phenoxyethoxy)propylamine (CAS: 6903-18-0)
Expert Insight: The complete lack of data for these critical long-term endpoints is a major data gap. For any drug development candidate, a standard battery of genotoxicity tests would be mandatory before proceeding to further studies. The workflow for such an assessment is outlined in Section 4.0.
Recommended Experimental Protocols: A Roadmap for Safety Evaluation
To move beyond predictive analysis, empirical data must be generated. For a novel compound like 3-(2-Isopropoxy-phenoxy)-propylamine, a tiered approach to toxicity testing is recommended. The first tier should focus on confirming the acute hazards predicted by SAR and assessing genotoxic potential.
In Vitro Genotoxicity Assessment Workflow
A standard and highly recommended initial screen for genotoxicity involves a battery of in vitro assays designed to detect different types of genetic damage. A common workflow includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
Caption: Standard workflow for initial genotoxicity screening.
Protocol Causality:
Ames Test (OECD Guideline 471): This is the foundational test for mutagenicity. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result occurs when the test chemical causes reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium. The inclusion of an S9 fraction (derived from rat liver enzymes) is critical because it simulates mammalian metabolism, identifying compounds that become mutagenic only after being processed in the body.
In Vitro Micronucleus Test (OECD Guideline 487): This assay provides complementary information by detecting chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). Mammalian cells (e.g., TK6, CHO, CHL) are treated with the compound. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei frequency indicates genotoxic activity. This assay is also performed with and without S9 activation.
A negative result in both of these well-conducted assays provides strong, though not definitive, evidence that the compound is not genotoxic and allows a project to proceed with greater confidence.
Recommended Handling and Safety Precautions
Given the predicted hazard profile, all work with 3-(2-Isopropoxy-phenoxy)-propylamine must be conducted under stringent safety protocols.
Engineering Controls: All handling of the compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
Personal Protective Equipment (PPE):
Eye Protection: Chemical splash goggles and a full-face shield are mandatory. The prediction of severe, irreversible eye damage (Category 1) necessitates this level of protection.
Skin Protection: Wear a fully buttoned lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene; check manufacturer's breakthrough time data). Double-gloving is recommended. Ensure no skin is exposed.
Respiratory Protection: While a fume hood is the primary control, a respirator with an organic vapor cartridge may be required for spill cleanup or if there is a risk of exceeding exposure limits.
First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[1]
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. Keep away from oxidizing agents and sources of ignition.[1]
Conclusion and Path Forward
While 3-(2-Isopropoxy-phenoxy)-propylamine is a data-poor compound, a predictive safety assessment based on the principles of Structure-Activity Relationship provides a solid foundation for its safe handling and initial evaluation. The available data from structural analogs strongly suggest that this compound should be treated as corrosive to skin and eyes, and harmful if swallowed .
The primary data gap is the lack of information on long-term toxicity, particularly genotoxicity. Therefore, the immediate path forward for any research or development program involving this compound must include a robust in vitro genotoxicity assessment. By combining a cautious, data-driven predictive approach with a clear strategy for empirical testing, professionals can mitigate risks and responsibly advance the scientific investigation of this novel chemical entity.
References
PubChem Compound Summary for 3-(2-Phenoxyethoxy)propylamine, CID 18702439. National Center for Biotechnology Information. (n.d.). [Link]
PubChem Compound Summary for 3-Isopropoxypropylamine, CID 17997. National Center for Biotechnology Information. (n.d.). [Link]
An In-Depth Technical Guide to the Pharmacokinetics of 3-(2-Isopropoxy-phenoxy)-propylamine Derivatives
For: Researchers, Scientists, and Drug Development Professionals Introduction The 3-(2-Isopropoxy-phenoxy)-propylamine scaffold is a core structural motif found in a number of pharmacologically active agents, most notabl...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(2-Isopropoxy-phenoxy)-propylamine scaffold is a core structural motif found in a number of pharmacologically active agents, most notably within the class of β-adrenergic receptor antagonists (beta-blockers). The pharmacokinetic profile of these derivatives is a critical determinant of their therapeutic efficacy and safety, governing their absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is paramount for drug development professionals in optimizing dosing regimens, predicting drug-drug interactions, and ensuring a favorable safety profile.
This technical guide provides a comprehensive overview of the pharmacokinetic considerations for 3-(2-isopropoxy-phenoxy)-propylamine derivatives. Due to the limited publicly available pharmacokinetic data for this specific substitution pattern, this guide will leverage the extensive knowledge base of the broader class of aryloxypropanolamine beta-blockers as predictive models. The principles and methodologies discussed herein are directly applicable to the preclinical and clinical development of any compound featuring this core structure. We will delve into the key ADME pathways, present detailed experimental protocols for their characterization, and discuss the structure-pharmacokinetic relationships that govern their behavior in vivo.
I. Core Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)
The journey of a 3-(2-isopropoxy-phenoxy)-propylamine derivative through the body is dictated by its physicochemical properties, which in turn influence its interaction with biological systems.
Absorption
The oral bioavailability of aryloxypropanolamine derivatives can be variable and is influenced by their lipophilicity.[1] Generally, more lipophilic compounds are well-absorbed from the gastrointestinal tract.[1] The presence of the isopropoxy group is expected to increase the lipophilicity of the molecule compared to unsubstituted or more polar analogs. However, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[2] For instance, propranolol, a lipophilic beta-blocker, is almost completely absorbed orally, but its bioavailability is only around 25% due to high first-pass metabolism.[2]
Distribution
Following absorption, these compounds distribute throughout the body. The volume of distribution (Vd) is influenced by the drug's lipophilicity and plasma protein binding.[3] Highly lipophilic compounds tend to have a larger Vd as they can more readily penetrate tissues.[1] Plasma protein binding is a key factor, as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.[4] Basic drugs, like these propylamine derivatives, often bind to α1-acid glycoprotein.[5] The extent of plasma protein binding can vary significantly even among closely related compounds.[5]
Metabolism
The liver is the primary site of metabolism for lipophilic aryloxypropanolamine derivatives.[6] The metabolic pathways are predominantly mediated by the Cytochrome P450 (CYP) enzyme system.[7] For the broader class of beta-blockers, CYP2D6 and CYP3A4 are the most significant metabolizing enzymes.[7][8]
Key metabolic reactions for this class of compounds are expected to include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenoxy ring. For the closely related propranolol, this is a major pathway mediated by CYP2D6.
N-Dealkylation/N-Desisopropylation: Removal of the isopropyl group from the amine. For propranolol, this is primarily carried out by CYP1A2.
O-Dealkylation: Cleavage of the isopropoxy group.
Oxidative Deamination: Removal of the amine group.
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.
The specific metabolic fate of a 3-(2-isopropoxy-phenoxy)-propylamine derivative will depend on the interplay of these pathways, which can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in drug clearance.[9]
Figure 1: General ADME pathway for orally administered drugs.
Excretion
The metabolites of 3-(2-isopropoxy-phenoxy)-propylamine derivatives, being more water-soluble than the parent drug, are primarily excreted via the kidneys into the urine.[6] Some excretion of metabolites may also occur via the bile into the feces. For more hydrophilic beta-blockers, renal excretion of the unchanged drug is the main elimination pathway.[10]
II. Structure-Pharmacokinetic Relationships (SPKR)
The pharmacokinetic properties of aryloxypropanolamine derivatives are intrinsically linked to their chemical structure. Computational models, such as quantitative structure-pharmacokinetic relationship (QSPR) studies using neural networks, have been employed to predict the pharmacokinetic parameters of beta-blockers based on their physicochemical properties.[11]
Key structural features influencing the pharmacokinetics of this class include:
Lipophilicity (logP/logD): As previously discussed, this is a major driver of absorption and distribution. The isopropoxy group contributes to a higher lipophilicity.
pKa: The basicity of the secondary amine (typically with a pKa around 9.0-9.5) ensures that the molecule is predominantly ionized at physiological pH, which can influence its interaction with transporters and its distribution into acidic tissues.
Aromatic Substitution: The position and nature of substituents on the phenoxy ring can influence metabolic stability. The ortho-isopropoxy group may sterically hinder access of metabolizing enzymes to certain positions on the aromatic ring, potentially altering the metabolic profile compared to other substitution patterns.
N-Alkyl Substituent: The bulky isopropyl group on the amine is common in beta-blockers and is important for receptor binding. It is also a site for metabolism (N-dealkylation).
III. Experimental Protocols for Pharmacokinetic Characterization
A thorough understanding of the ADME properties of a new chemical entity is essential for its development.[10] Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to metabolism by CYP enzymes.[12][13]
Objective: To determine the intrinsic clearance (Clint) of a 3-(2-isopropoxy-phenoxy)-propylamine derivative in human liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Human liver microsomes (HLM)
0.1 M Phosphate buffer (pH 7.4)
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
Ice-cold acetonitrile with an internal standard for quenching and sample analysis
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system for analysis
Procedure:
Preparation of Incubation Mixture:
Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[13] Keep on ice.
Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer to the desired concentration (e.g., a final assay concentration of 1 µM).
Incubation:
In a 96-well plate, add the HLM solution.
Add the test compound or positive control to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[10] The 0-minute time point represents 100% of the compound.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of the linear portion of the curve represents the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the following equation:
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Figure 2: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats
This study provides key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.[14][15]
Objective: To determine the pharmacokinetic profile of a 3-(2-isopropoxy-phenoxy)-propylamine derivative in rats following intravenous and oral administration.
Animals: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for blood sampling.
Materials:
Test compound
Vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a solubilizing agent) formulations
Dosing gavage needles and syringes
Blood collection tubes (e.g., with K2EDTA anticoagulant)
Centrifuge
Freezer (-80°C) for plasma storage
LC-MS/MS system for bioanalysis
Procedure:
Dosing:
Divide rats into two groups: Intravenous (IV) and Oral (PO).
Fast the animals overnight before dosing.
Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein or a catheter.[14]
Administer a single oral dose (e.g., 5-10 mg/kg) by gavage.[14]
Blood Sampling:
Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at pre-determined time points.
Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[14]
Plasma Preparation:
Immediately after collection, centrifuge the blood samples (e.g., at 13,000 rpm for 5 minutes) to separate the plasma.[14]
Transfer the plasma supernatant to labeled microcentrifuge tubes and store at -80°C until analysis.[14]
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.
Prepare calibration standards and quality control samples in blank rat plasma.
Analyze the study samples along with the calibration curve and QC samples.
Pharmacokinetic Analysis:
Plot the plasma concentration of the test compound versus time for both IV and PO groups.
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
Cmax: Maximum observed plasma concentration
Tmax: Time to reach Cmax
AUC (Area Under the Curve): A measure of total drug exposure
t½ (Half-life): Time for the plasma concentration to decrease by half
CL (Clearance): Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution): Apparent volume into which the drug distributes
Figure 3: Workflow for an in vivo pharmacokinetic study in rats.
IV. Quantitative Data and Interpretation
Table 1: Pharmacokinetic Parameters of Propranolol in Humans After a Single 40 mg Dose
Parameter
Oral Administration
Sublingual Administration
Cmax (ng/mL)
41 ± 12
147 ± 72
Tmax (min)
52 ± 11
34 ± 18
AUC (ng·h/mL)
79 ± 54
245 ± 134
t½ (h)
2.41 ± 1.16
0.91 ± 0.54
CL/F (mL/min/kg)
26 ± 12
44 ± 23
Data adapted from a study on hypertensive patients.
Interpretation of the Data:
The data for propranolol highlights several key pharmacokinetic concepts. The significantly lower Cmax and AUC, along with a longer Tmax for the oral route compared to the sublingual route, clearly demonstrate the impact of first-pass metabolism. The sublingual route bypasses the portal circulation, leading to higher systemic availability. The clearance (CL/F) value for the oral route is lower, reflecting the fraction of the drug that escapes first-pass metabolism. The relatively short half-life of propranolol necessitates frequent dosing or the use of sustained-release formulations.
When evaluating a novel 3-(2-isopropoxy-phenoxy)-propylamine derivative, these parameters would be benchmarked against propranolol and other relevant compounds to understand its potential clinical utility. A lower clearance and longer half-life might be desirable for less frequent dosing, while high oral bioavailability would be advantageous for consistent therapeutic exposure.
V. Conclusion and Future Directions
The pharmacokinetic profile of 3-(2-isopropoxy-phenoxy)-propylamine derivatives is a complex interplay of their physicochemical properties and their interaction with the body's ADME processes. While we can draw strong inferences from the well-studied class of aryloxypropanolamine beta-blockers, it is crucial for researchers and drug developers to conduct specific in vitro and in vivo studies for each new chemical entity.
Future work in this area should focus on:
Metabolite Identification and Characterization: Elucidating the specific metabolic pathways and identifying any potentially active or toxic metabolites.
Transporter Studies: Investigating the role of uptake and efflux transporters in the absorption and distribution of these compounds.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacological activity to predict therapeutic efficacy and optimize dosing regimens.
Interspecies Scaling: Using data from preclinical species to predict human pharmacokinetics.
By applying the principles and experimental methodologies outlined in this guide, scientists can build a comprehensive understanding of the pharmacokinetic properties of 3-(2-isopropoxy-phenoxy)-propylamine derivatives, paving the way for the development of safe and effective new medicines.
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Physicochemical Characterization and Solubility Profiling of 3-(2-Isopropoxy-phenoxy)-propylamine
Executive Summary & Structural Identity As a Senior Application Scientist navigating the complexities of preclinical drug development, understanding the precise physicochemical boundaries of your active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Identity
As a Senior Application Scientist navigating the complexities of preclinical drug development, understanding the precise physicochemical boundaries of your active pharmaceutical ingredient (API) or intermediate is non-negotiable. 3-(2-Isopropoxy-phenoxy)-propylamine (also known as 1-(2-isopropoxyphenoxy)-3-aminopropane) is a highly versatile chemical building block. It belongs to the aryloxypropylamine class, a privileged structural motif heavily utilized in the synthesis of neuroactive compounds, including selective serotonin reuptake inhibitors (SSRIs) and 5-HT receptor antagonists[1].
The structural architecture of this compound features a lipophilic di-ether aromatic core (a phenoxy ring ortho-substituted with an isopropoxy group) tethered to a hydrophilic primary aliphatic amine. This dual nature dictates its behavior in solvation and its interaction with biological targets.
Quantitative Physicochemical Data
To establish a baseline for formulation and synthesis, the core quantitative parameters of 3-(2-Isopropoxy-phenoxy)-propylamine are summarized below. The molecular weight is exactly 209.289 g/mol , derived from its C12H19NO2 stoichiometry.
Parameter
Value
Causality / Implication
Chemical Formula
C12H19NO2
Determines stoichiometric ratios for salt screening.
Privileged scaffold for monoamine transporter binding[1].
Predicted pKa (Amine)
~9.5 - 10.0
Highly basic; remains protonated at physiological pH (7.4).
Solubility (Free Base)
Poor in water; High in organic solvents (DCM, EtOAc)
The uncharged lipophilic core dominates solvation thermodynamics.
Solubility (Salt Form)
High in aqueous media
Protonation lowers the crystal lattice energy barrier in water.
Solubility Thermodynamics & Solvation Causality
The solubility profile of 3-(2-Isopropoxy-phenoxy)-propylamine is fundamentally governed by the ionization state of its primary amine.
The Free Base State: In its unprotonated free base form, the compound exhibits high lipophilicity. The steric bulk of the isopropoxy group disrupts planar stacking, which slightly lowers the melting point compared to planar analogs, but the lack of a formal charge prevents efficient ion-dipole interactions with water molecules. Consequently, the free base is highly soluble in polar aprotic and non-polar organic solvents but practically insoluble in aqueous buffers.
The Salt State (Protonation Causality): When the pH of the microenvironment drops below the compound's pKa (~9.5), the primary amine becomes protonated. Converting the free base into a hydrochloride (HCl) or maleate salt drastically alters its thermodynamic profile. The introduction of a formal positive charge allows for robust hydration shells to form via ion-dipole interactions, overcoming the hydrophobic effect of the aryloxy core.
Advanced Solubilization (Cyclodextrin Encapsulation): In scenarios where the salt form still exhibits suboptimal bioavailability or causes local tissue irritation, cyclodextrin encapsulation is a field-proven strategy for aryloxypropylamines[2]. Specifically,
β
-cyclodextrin (
β
-CD) can encapsulate the lipophilic isopropoxy-phenoxy core within its hydrophobic cavity, while the protonated propylamine chain remains exposed to the aqueous exterior. This host-guest complexation thermodynamically stabilizes the unstable conformations of the drug, significantly enhancing apparent aqueous solubility without altering the molecular structure[3].
To accurately determine the solubility of 3-(2-Isopropoxy-phenoxy)-propylamine for downstream formulation, a kinetic solvent-shift assay is insufficient as it often induces supersaturation and amorphous precipitation. Instead, the Shake-Flask Thermodynamic Method must be employed. This protocol is designed as a self-validating system: it includes a prolonged equilibration phase to ensure the crystal lattice reaches a true thermodynamic minimum, and an ultracentrifugation step to eliminate colloidal artifacts.
Step-by-Step Methodology
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4 to simulate the gastrointestinal tract. Causality: Testing across a physiological pH gradient validates the pKa-dependent solubility curve.
Solid Addition: Add an excess amount of 3-(2-Isopropoxy-phenoxy)-propylamine (e.g., 20 mg) to 1 mL of each buffer in a sealed glass vial. The presence of visible undissolved solid is mandatory to ensure saturation.
Thermal Equilibration: Incubate the vials in a thermostatic shaker at 37.0 ± 0.5 °C for 24 hours at 300 RPM. Causality: 24 hours provides sufficient time for the dissolution/precipitation dynamic equilibrium to stabilize, preventing false-positive readings from metastable polymorphs.
Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes at 37 °C. Causality: Standard filtration can adsorb the lipophilic compound onto the filter membrane. Ultracentrifugation forces sub-micron colloidal aggregates into the pellet, ensuring only truly solvated molecules remain in the supernatant.
Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant and dilute it immediately in the mobile phase (e.g., 50:50 Water:Acetonitrile). Causality: Immediate dilution prevents precipitation when the sample cools to room temperature.
HPLC-UV Quantification: Quantify the concentration using a validated HPLC-UV method against a standard curve (R² > 0.999). Self-Validation: Inject a quality control (QC) standard every 10 samples to verify instrument stability and rule out detector drift.
Thermodynamic solubility shake-flask workflow for aryloxypropylamines.
Pharmacological Relevance and Downstream Applications
The 3-(2-Isopropoxy-phenoxy)-propylamine scaffold is not merely a passive chemical intermediate; it is a highly active pharmacophore. Aryloxypropylamines are the foundational backbone for numerous CNS-active therapeutics.
Monoamine Transporter Inhibition: Compounds containing this motif are classic monoamine reuptake inhibitors. By substituting the terminal amine or the phenoxy ring, researchers can tune the molecule's selectivity between the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET)[1]. The spatial distance dictated by the propyl chain perfectly aligns with the binding pockets of these transport proteins.
5-HT Receptor Antagonism: Beyond reuptake inhibition, derivatives of aryloxypropylamines (specifically aryloxyethyl and aryloxypropyl-piperidines/pyrrolidines) have been successfully evaluated as potent 5-HT7 receptor antagonists[4]. In these applications, the isopropoxy-phenoxy group anchors the molecule within the lipophilic transmembrane domains of the G-protein coupled receptor (GPCR), while the basic amine interacts with a highly conserved aspartate residue, locking the receptor in an inactive conformation and halting downstream cyclic AMP (cAMP) production.
Mechanism of action for aryloxypropylamine derivatives in 5-HT receptor modulation.
Advanced HPLC Method Development and Validation for the Quantification of 3-(2-Isopropoxy-phenoxy)-propylamine
Executive Summary 3-(2-Isopropoxy-phenoxy)-propylamine is a critical primary amine intermediate utilized in the synthesis of highly potent α1-adrenergic receptor antagonists and arylsulfonamide derivatives[1]. Due to its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(2-Isopropoxy-phenoxy)-propylamine is a critical primary amine intermediate utilized in the synthesis of highly potent α1-adrenergic receptor antagonists and arylsulfonamide derivatives[1]. Due to its basic nature (pKa ~9.5) and hydrophobic aryloxy ether tail, accurate quantification presents significant chromatographic challenges—most notably, severe peak tailing caused by secondary interactions with residual silanols on traditional silica-based stationary phases.
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing Charged Surface Hybrid (CSH) technology to overcome these limitations. The protocol is designed and fully validated in accordance with the dynamic lifecycle management principles of the latest2[2] and3[3], ensuring the procedure's reportable results remain fit for purpose throughout its operational lifecycle.
Fig 1. Lifecycle approach to HPLC method development and validation.
At typical acidic mobile phase conditions (pH 2.0–3.0), the primary amine group of 3-(2-Isopropoxy-phenoxy)-propylamine is fully protonated. On standard C18 columns, these positively charged analytes undergo ion-exchange interactions with deprotonated, acidic residual silanols (Si-O⁻). This dual-retention mechanism (hydrophobic partitioning + electrostatic ion-exchange) leads to asymmetric, tailing peaks, unpredictable retention shifts, and compromised recovery[4].
The CSH Technology Solution
To engineer a self-validating and robust protocol, this method employs a 4[4]. CSH technology intentionally incorporates a low-level positive surface charge onto the ethylene bridged hybrid (BEH) particle. This positive charge electrostatically repels the protonated amine analyte, effectively shielding it from residual silanols. Consequently, the retention is driven purely by ideal hydrophobic partitioning, yielding highly symmetrical peaks and superior loadability without the need for strong ion-pairing agents like Trifluoroacetic acid (TFA)[4].
By substituting TFA with 0.1% Formic Acid (FA), we prevent the severe ion suppression typically associated with TFA, ensuring this method is seamlessly transferable to LC-MS platforms for downstream impurity characterization.
Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
Additives: LC-MS Grade Formic Acid (FA).
Column: Waters XSelect CSH C18 (4.6 mm × 150 mm, 3.5 µm).
Step-by-Step Preparation Methodology
Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% FA in MeCN): Transfer 1.0 mL of Formic Acid into 1000 mL of Acetonitrile. Mix thoroughly and degas.
Diluent Preparation: Combine Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Preparation: Accurately weigh 50.0 mg of 3-(2-Isopropoxy-phenoxy)-propylamine into a 50 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL stock solution. Dilute to a working target concentration of 100 µg/mL.
Expert Insight: While isocratic elution might suffice for the pure API, a gradient method is proactively selected to ensure the method is stability-indicating, capable of resolving highly polar degradants and late-eluting hydrophobic impurities generated during forced degradation.
The validation strategy integrates the dynamic lifecycle management principles outlined in the revised USP <1225>[3] and the ICH Q2(R2) guidelines[2]. The focus shifts from static compliance to ensuring the "Reportable Result" maintains fitness for purpose across its lifecycle.
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities/degradants. The self-validating nature of this protocol requires forced degradation studies to prove the method is stability-indicating:
Acid/Base Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 2 hours.
Photolysis: UV light exposure (1.2 million lux hours).
Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using PDA detection), demonstrating no co-elution.
Linearity and Range
In alignment with ICH Q2(R2), the reportable range is established from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL)[2]. A minimum of five concentration levels are prepared to evaluate the linear dynamic range.
Accuracy (Recovery)
Accuracy is determined by spiking known quantities of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. This is performed in triplicate at each level (n=9 total) to ensure the method's extraction and quantification capabilities are unbiased[2].
Evaluated by injecting six independent preparations of the 100 µg/mL standard. Intermediate precision involves a different analyst, a different day, and a different HPLC system to account for real-world analytical variability, as emphasized by the revised USP <1225> framework[3].
Robustness
Deliberate variations in method parameters are introduced to test the self-validating boundaries of the protocol:
Flow rate: ± 0.1 mL/min
Column temperature: ± 5°C
Mobile phase composition: ± 2% absolute organic modifier.
Expected Validation Performance Data
Validation Parameter
Acceptance Criteria
Expected Result
Specificity
No interference at analyte RT; Peak Purity Angle < Threshold
Pass (Resolution > 2.0 for all degradants)
Linearity & Range
R² ≥ 0.999 (50% to 150% of nominal)
R² = 0.9998
Accuracy (Recovery)
98.0% – 102.0% across all spiked levels
99.5% ± 0.8%
Repeatability (Precision)
%RSD ≤ 2.0% (n=6)
%RSD = 0.6%
Intermediate Precision
%RSD ≤ 2.0% (Different analyst/day/system)
%RSD = 0.9%
Robustness
System suitability criteria met under varied conditions
Application Notes and Protocols: Utilizing 3-(2-Isopropoxy-phenoxy)-propylamine as a Pharmaceutical Intermediate
Prepared by: Senior Application Scientist, Pharmaceutical Development Division Introduction and Strategic Importance The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of n...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Introduction and Strategic Importance
The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in the cardiovascular and neurological fields.[1][2] This structural motif consists of an aromatic ring linked via an ether oxygen to a three-carbon propyl chain terminating in an amine. The specific nature of the aromatic substituents and the amine functionality allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
This guide focuses on 3-(2-Isopropoxy-phenoxy)-propylamine , a versatile pharmaceutical intermediate. Its primary amine offers a reactive handle for diverse synthetic transformations, while the 2-isopropoxyphenol moiety can be a key pharmacophoric element, for instance, in the development of beta-adrenergic receptor antagonists (β-blockers).[1][2] Understanding the synthesis, purification, and subsequent derivatization of this intermediate is crucial for researchers in drug discovery and process development. This document provides experimentally-grounded protocols and the scientific rationale behind the methodological choices, designed to empower researchers to effectively utilize this valuable building block.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its safe handling and successful application in synthesis.
Property
Value
Source
IUPAC Name
3-(2-isopropoxyphenoxy)propan-1-amine
-
Synonyms
3-(o-Isopropoxyphenoxy)propylamine
-
CAS Number
87533-59-9
PubChem
Molecular Formula
C₁₂H₁₉NO₂
PubChem
Molecular Weight
209.29 g/mol
PubChem
Appearance
Expected to be a colorless to pale yellow oil
General Chemical Principles
Boiling Point
Not explicitly reported; estimated >250 °C
Estimation from similar structures
Solubility
Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Low solubility in water.
General Chemical Principles
Safety and Handling:
Hazard Class: Expected to be corrosive and an irritant. Primary amines can cause skin and eye burns.[3]
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
The synthesis of 3-(2-Isopropoxy-phenoxy)-propylamine is efficiently achieved via a two-step process. The chosen methodology is robust, scalable, and relies on well-established chemical transformations.
Williamson Ether Synthesis: This initial step involves the O-alkylation of 2-isopropoxyphenol with a suitable three-carbon electrophile bearing a masked or protected amine functionality. Using 1,3-dibromopropane provides a direct route to an alkyl bromide intermediate. The use of a moderate base like potassium carbonate is crucial to deprotonate the phenol without causing significant side reactions.[4]
Gabriel Synthesis: To introduce the primary amine, the resulting 1-(3-bromopropoxy)-2-isopropoxybenzene is treated with potassium phthalimide. This classic method is chosen to avoid the polyalkylation issues often encountered when using ammonia directly.[5][6] The final deprotection step using hydrazine hydrate cleanly liberates the desired primary amine.[6]
Reaction Scheme
Caption: Synthetic pathway for 3-(2-Isopropoxy-phenoxy)-propylamine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Bromopropoxy)-2-isopropoxybenzene
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-isopropoxyphenol (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of dry acetone.
Reaction Initiation: Stir the suspension vigorously. Add 1,3-dibromopropane (30.3 g, 0.15 mol) dropwise over 15 minutes.
Rationale: Adding the electrophile slowly prevents potential side reactions and controls any initial exotherm. Potassium carbonate acts as the base to deprotonate the phenol, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-isopropoxyphenol spot indicates reaction completion.
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid cake with acetone (2 x 30 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. Further purification can be achieved by vacuum distillation if required.
Step 2: Synthesis of 3-(2-Isopropoxy-phenoxy)-propylamine
Phthalimide Alkylation: In a 250 mL round-bottom flask, dissolve the crude 1-(3-bromopropoxy)-2-isopropoxybenzene from the previous step (assuming ~0.1 mol) in 100 mL of dimethylformamide (DMF). Add potassium phthalimide (20.4 g, 0.11 mol).
Rationale: DMF is an excellent solvent for this Sₙ2 reaction, promoting a good reaction rate. A slight excess of potassium phthalimide ensures complete consumption of the alkyl bromide.
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
Isolation of Phthalimide Adduct: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. The protected amine will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 50°C.
Hydrazinolysis (Deprotection): Suspend the dried phthalimide adduct in 200 mL of ethanol in a 500 mL round-bottom flask fitted with a reflux condenser. Add hydrazine hydrate (6.0 mL, ~0.12 mol).
Final Product Formation: Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
Rationale: Hydrazine attacks the carbonyls of the phthalimide group, leading to the formation of a stable six-membered ring (phthalhydrazide) and liberating the desired primary amine.[6]
Work-up and Purification: Cool the reaction to room temperature. Acidify the mixture by slowly adding concentrated HCl until the pH is ~1-2. Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Concentrate the filtrate under reduced pressure.
Isolation: Treat the residue with an excess of 5N aqueous sodium hydroxide to make it strongly basic (pH > 12). The primary amine will separate as an oil. Extract the product into ether or dichloromethane (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(2-Isopropoxy-phenoxy)-propylamine as an oil.
Analytical Validation of the Intermediate
Confirming the identity and purity of the synthesized intermediate is a critical, self-validating step before its use in subsequent reactions.
Infuse a dilute solution in methanol into the ESI source.
A prominent ion at m/z = 210.15 [M+H]⁺ corresponding to the protonated molecule.
FTIR
Apply a thin film of the neat oil onto a salt plate (NaCl or KBr).
N-H stretch: Two characteristic peaks around 3300-3400 cm⁻¹ (primary amine). C-H stretch (aliphatic/aromatic): 2850-3100 cm⁻¹. C-O-C stretch (aryl ether): ~1250 cm⁻¹.
Application Protocol: Synthesis of a N-Substituted Derivative via Reductive Amination
This protocol demonstrates the utility of 3-(2-Isopropoxy-phenoxy)-propylamine as a nucleophile to construct more complex molecules, a common strategy in drug development. Reductive amination is a reliable method for forming C-N bonds.
Rationale and Workflow
The primary amine of our intermediate will be reacted with an aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) to form an imine in situ. This imine is then immediately reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the stable secondary amine. STAB is the reagent of choice as it is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride and can be used in a one-pot procedure.
Caption: Workflow for reductive amination of the intermediate.
Detailed Experimental Protocol
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(2-Isopropoxy-phenoxy)-propylamine (2.09 g, 10 mmol) and 4-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol). Dissolve the components in 40 mL of anhydrous dichloromethane.
Imine Formation: Stir the solution at room temperature for 30-60 minutes. The formation of the imine can be followed by the consumption of the starting materials via TLC.
Rationale: STAB is a mild and selective reducing agent perfect for this transformation. Adding it in portions helps to control the reaction rate and any potential exotherm. A 1.5 molar excess ensures the complete reduction of the imine.
Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until the imine intermediate is fully consumed as monitored by TLC or LC-MS.
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Purification: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-[4-(trifluoromethyl)benzyl]-3-(2-isopropoxyphenoxy)propan-1-amine.
References
U.S.
ResearchGate : "Operationally simple, scalable synthesis of aryloxy propanolamines using glycerol as a green promoting media: Practical eco-friendly access to propranolol and atenolol" - Request PDF. [Link]
WIPO Patent WO1987003583A1: "Synthesis of aryloxypropanolamines and arylethanolamines" - Google P
PrepChem.com : "Synthesis of 3-phenoxy-3-phenylpropylamine". [Link]
Otsuka Chemical Co., Ltd. : "Medicine/Food/ Aroma/Chemical Intermediates". [Link]
Icahn School of Medicine at Mount Sinai : "Synthesis and biological activity of 3-aryloxy-1-propylamine derivatives as HIV-1 Tat/PCAF BRD inhibitor". [Link]
Technical Support Center: Chromatography Troubleshooting for 3-(2-Isopropoxy-phenoxy)-propylamine
Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-(2-Isopropoxy-phenoxy)-propyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-(2-Isopropoxy-phenoxy)-propylamine .
This compound presents a classic chromatographic challenge: it features a moderately lipophilic core (isopropoxy and phenoxy groups) paired with a highly basic primary aliphatic amine (estimated pKa ~9.5–10.5). When analyzed via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), primary amines are notoriously prone to severe peak tailing, poor retention, and shifting selectivity due to secondary interactions with the stationary phase[1][2].
This guide synthesizes causality-driven troubleshooting, self-validating protocols, and authoritative chromatographic theory to help you achieve robust, symmetrical, and reproducible separations.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my peak for 3-(2-Isopropoxy-phenoxy)-propylamine exhibit severe tailing (Asymmetry > 1.5) at neutral pH?
The Causality: Peak tailing is rarely a physical column defect; it is usually a physicochemical phenomenon caused by multiple retention mechanisms[3][4]. At a neutral or mid-pH (pH 4–8), the primary amine group on your analyte is fully protonated (
BH+
). Simultaneously, the residual silanol groups (
Si−OH
) on traditional silica-based C18 columns become ionized (
Si−O−
) because their pKa is approximately 3.5–4.0[5]. The strong electrostatic attraction between the positively charged propylamine and the negatively charged silanols creates a secondary retention mechanism. Some molecules lag behind the main hydrophobic band, creating a "tail"[1][2].
The Solution: You must disrupt this electrostatic interaction. You have two primary options:
Operate at Low pH (
≤
3.0): Use a dilute acid (e.g., 0.1% Formic Acid or Phosphoric Acid) to fully protonate the silanol groups back to a neutral
Si−OH
state, eliminating the negative charge[3][4].
Operate at High pH (
≥
10.5): Use a basic buffer to deprotonate the primary amine, rendering the analyte neutral. A neutral analyte cannot interact electrostatically with ionized silanols[6].
Q2: I switched to a low pH mobile phase (0.1% Formic Acid), but the peak elutes in the void volume. How do I increase retention?
The Causality: At low pH, 3-(2-Isopropoxy-phenoxy)-propylamine is fully ionized and highly polar. Standard C18 phases may not provide enough hydrophobic interaction to retain the protonated amine.
The Solution: Introduce an anionic ion-pairing reagent . Reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) serve a dual purpose: they lower the pH to suppress silanols, and their anionic fluorinated tails pair with the positively charged amine to form a neutral, highly hydrophobic complex[7][8].
Note: TFA increases hydrophobicity more than Formic Acid, and HFBA increases it even further[9].
Q3: Can I run my method at pH 11 to improve both peak shape and retention simultaneously?
The Causality: Yes. Operating at pH levels above the analyte's pKa (e.g., pH 11) forces the primary amine into its uncharged, free-base form. This maximizes hydrophobic retention on the C18 phase and completely eliminates electrostatic silanol interactions, yielding sharp, symmetrical peaks[6].
The Solution (Critical Warning): Traditional silica columns dissolve rapidly at pH > 8. You must use a column engineered with Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge) or a polymer/zirconia-based column (e.g., Phenomenex Gemini). These hybrid particles incorporate organic bridges within the silica matrix, providing extreme resistance to alkaline dissolution up to pH 12[4][10].
Q4: My retention times are drifting earlier over consecutive days when using 0.1% TFA in Methanol. Is the column degrading?
The Causality: This is a chemical reaction occurring in your solvent bottle, not a column failure. Carboxylic acids (like TFA and Formic Acid) react with primary alcohols (like Methanol) over time to form volatile esters (e.g., methyl trifluoroacetate)[11]. As the TFA is consumed by esterification, the concentration of your ion-pairing reagent drops, leading to a loss of analyte retention[11].
The Solution: Either prepare fresh acidified methanol daily, or switch your organic modifier from Methanol to Acetonitrile, which does not undergo esterification[11].
Part 2: Data Visualization & Optimization Matrices
To streamline your method development, consult the following matrices which summarize the physicochemical states and recommended column chemistries.
Table 1: Mobile Phase pH Optimization Matrix
Mobile Phase pH
Analyte State (pKa ~10)
Silanol State (pKa ~4)
Dominant Retention Mechanism
Expected Peak Shape
Low (pH 2.0)
Fully Protonated (
BH+
)
Neutral (
Si−OH
)
Hydrophobic + Ion-Pairing
Good (Silanols suppressed)
Mid (pH 7.0)
Fully Protonated (
BH+
)
Ionized (
Si−O−
)
Hydrophobic + Electrostatic
Poor (Severe Tailing)
High (pH 11.0)
Neutral (
B
)
Ionized (
Si−O−
)
Purely Hydrophobic
Excellent (No secondary interaction)
Table 2: Recommended Column Chemistries for Primary Amines
Caption: Mechanistic pathway of primary amine and silanol interactions across different pH environments.
Caption: Decision tree for troubleshooting peak tailing of basic primary amines.
Part 4: Self-Validating Experimental Protocol
Protocol: High-pH RP-HPLC Method Development for Primary Amines
This protocol utilizes a high-pH strategy to neutralize 3-(2-Isopropoxy-phenoxy)-propylamine, maximizing retention and peak symmetry while preventing column degradation.
Materials Required:
Column: Waters XBridge C18 or Phenomenex Gemini C18 (5 µm, 150 x 4.6 mm)[6].
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide[6].
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
Step-by-Step Methodology:
System Preparation: Purge the HPLC system with 50:50 Water:Acetonitrile (no buffer) to remove any trace acids or incompatible salts from previous runs.
Column Equilibration: Install the hybrid silica column. Equilibrate with 95% Mobile Phase A / 5% Mobile Phase B at 1.0 mL/min for 20 column volumes (approx. 30 minutes).
Validation Check 1: Monitor the baseline UV signal (e.g., 220 nm) and system pressure. The baseline must be flat with pressure fluctuations < 1% before proceeding.
Gradient Execution: Inject 5 µL of the sample (diluted in initial mobile phase conditions). Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to wash strongly retained hydrophobic impurities.
Data Assessment (Self-Validation):
Validation Check 2 (Retention): Calculate the capacity factor (
k′
). If
k′<2
, the compound is eluting too close to the void volume. Decrease the initial %B to 2%.
Validation Check 3 (Symmetry): Calculate the Asymmetry Factor (
As
) at 10% peak height.
As=B/A
. If
As≤1.2
, the electrostatic interactions are successfully neutralized[1][3].
Post-Analysis Column Care: Never store the column in a high-pH buffer. Flush with 50:50 Water:Acetonitrile for 20 column volumes to remove all buffer salts, followed by 100% Acetonitrile for storage.
resolving stability and degradation issues of 3-(2-Isopropoxy-phenoxy)-propylamine in solution
Technical Support Center: 3-(2-Isopropoxy-phenoxy)-propylamine Introduction Welcome to the technical support center for 3-(2-Isopropoxy-phenoxy)-propylamine. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-(2-Isopropoxy-phenoxy)-propylamine
Introduction
Welcome to the technical support center for 3-(2-Isopropoxy-phenoxy)-propylamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 3-(2-Isopropoxy-phenoxy)-propylamine is a bifunctional molecule featuring a primary amine and an aryloxy ether linkage, structural motifs common in pharmacologically active agents. Understanding its behavior in solution is paramount for generating reliable experimental data and developing stable formulations. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound, grounded in established principles of medicinal and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 3-(2-Isopropoxy-phenoxy)-propylamine that influence its stability in solution?
The stability of 3-(2-Isopropoxy-phenoxy)-propylamine is dictated by three key functional groups:
Primary Aliphatic Amine (-NH₂): This group is basic and nucleophilic. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[1][2] Primary amines can be oxidized to form various products, including hydroxylamines or N-oxides.[3] The basicity of the amine (propylamine has a pKa of ~10.7) means that the molecule's charge and solubility are highly dependent on the pH of the solution.[4][5]
Aryl Ether Linkage (C-O-C): The ether bond connecting the phenoxy ring to the propyl chain is generally stable.[6] However, it can undergo cleavage under harsh conditions, particularly through acid-catalyzed hydrolysis.[7][8] While more resistant to hydrolysis than esters or amides, this pathway cannot be discounted during forced degradation studies or in highly acidic formulations.[9]
Phenoxy Group (Substituted Benzene Ring): The aromatic ring itself is relatively stable but can be subject to oxidative degradation, such as hydroxylation, especially if catalytic metals are present. The isopropoxy substituent may offer some steric hindrance but does not fundamentally alter the primary degradation pathways.
Q2: What are the most probable degradation pathways for this molecule in a typical laboratory setting?
Based on its structure, the two most anticipated degradation pathways are oxidation and hydrolysis .
Oxidative Degradation: This is often the primary concern for amine-containing compounds.[1] It can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation). The primary amine is the most likely site of initial oxidation.
Hydrolytic Degradation: Cleavage of the ether bond is most likely to occur under strongly acidic conditions (pH < 2).[7][10] This would result in the formation of 2-isopropoxyphenol and 3-aminopropanol. Under neutral or basic conditions, the ether linkage is significantly more stable.[6]
Q3: What are the ideal storage conditions for a stock solution of 3-(2-Isopropoxy-phenoxy)-propylamine?
To minimize degradation, stock solutions should be prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures (2-8°C or -20°C) is highly recommended to slow the rate of all potential chemical reactions.[11] Protection from light by using amber vials or wrapping containers in foil is crucial to prevent photo-degradation.[9][12]
Parameter
Recommendation
Rationale
Solvent
Use high-purity, deoxygenated solvent (e.g., by sparging with N₂ or Ar).
Minimizes oxidative degradation from dissolved O₂.[13]
pH
Store at a slightly acidic to neutral pH (e.g., pH 5-7) using a suitable buffer system.
Balances amine stability (protonated form is less prone to oxidation) with solubility. Extreme pH can catalyze hydrolysis.[14][15]
Temperature
2-8°C for short-term, -20°C or -70°C for long-term.
Reduces the kinetic rate of degradation reactions.[11]
Atmosphere
Overlay solution with an inert gas (N₂ or Ar).
Prevents atmospheric oxygen from dissolving into the solution.
Light
Store in amber glass vials or protect from light.
Prevents initiation of photo-oxidative degradation pathways.[9]
Q4: How does pH impact the stability and solubility of this compound?
The pH of the solution is a critical parameter.
Stability: In acidic conditions (pH below the pKa of the amine, ~10.7), the primary amine group will be protonated (-NH₃⁺). This cationic form is significantly less susceptible to oxidation than the free base (-NH₂). However, very low pH values (e.g., pH < 2) can promote the hydrolysis of the ether linkage.[7][14] Therefore, a compromise pH, often in the slightly acidic range (pH 4-6), provides the best balance of stability against both oxidation and hydrolysis.
Solubility: The protonated form (-NH₃⁺) is a salt and will exhibit significantly higher aqueous solubility than the neutral free base. If you experience precipitation, lowering the pH will likely increase the compound's solubility.
Troubleshooting Guide
Problem 1: My solution of 3-(2-Isopropoxy-phenoxy)-propylamine is developing a yellow or brown color over time.
Probable Cause: This is a classic indicator of oxidative degradation. Amines, particularly aromatic-containing amines, can form colored byproducts upon oxidation.[16] The process may be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants in your buffer or solvent.
Recommended Actions:
Inert Atmosphere: Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. Store the solution under an inert headspace.
Chelating Agents: If metal ion catalysis is suspected (e.g., from buffers like phosphate), consider adding a small amount (0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Light Protection: Ensure your solution is stored in an amber vial or otherwise protected from light.
Antioxidants: For formulation development, the inclusion of antioxidants like sodium bisulfite may be effective at preventing color deterioration.[17]
Problem 2: I'm observing a rapid loss of the parent compound peak and the appearance of new peaks in my HPLC analysis.
Probable Cause: This indicates significant chemical degradation. The identity of the new peaks will depend on the primary degradation pathway (oxidation or hydrolysis).
Recommended Actions:
Systematic Investigation (Forced Degradation): Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions. This is the most effective way to identify potential degradants and understand the molecule's liabilities.[18][19] See the protocol below for a detailed methodology.
Peak Identification: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the new peaks. This data is invaluable for proposing structures of the degradation products. For example, an increase of +16 Da often suggests oxidation (addition of an oxygen atom).[20]
Review Solution Parameters: Immediately check the pH, solvent source, and storage conditions of your solution against the recommendations in the FAQ section.
Workflow for Investigating Unknown Degradants
Caption: Predicted degradation pathways for 3-(2-Isopropoxy-phenoxy)-propylamine.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-(2-Isopropoxy-phenoxy)-propylamine from all its potential degradation products.
Methodology:
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for moderately polar compounds.
Mobile Phase Screening:
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier ensures the amine is protonated, leading to better peak shape.
Mobile Phase B: Acetonitrile or Methanol.
Gradient Development:
Use the degraded sample mixture from the forced degradation study (pooling aliquots from all stress conditions can be efficient).
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent and degradants.
Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks. A shallow gradient around the elution time of the main peak and its impurities is often required.
Detection:
Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm and 270 nm) to ensure all components are detected.
Check for peak purity using the PDA software to confirm that the parent peak is not co-eluting with any degradants.
Method Validation (Self-Validation System):
The method is considered "stability-indicating" if all degradation products in the stressed samples are resolved from the parent compound and from each other (Resolution > 1.5).
Mass balance should be assessed; the total peak area of the parent and degradants should remain consistent across samples, accounting for response factor differences.
[21]
References
Vaia. (n.d.). Problem 4 Why would ether linkages be more...
ResearchGate. (n.d.). Stress Testing: The Chemistry of Drug Degradation | Request PDF.
ACS Publications. (2010). Hydrolytic Cleavage of β-O-4 Ether Bonds of Lignin Model Compounds in an Ionic Liquid with Metal Chlorides. Industrial & Engineering Chemistry Research.
Canadian Science Publishing. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry.
Allen. (n.d.). Ethers on hydrolysis give.
PMC - NIH. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
PMC - NIH. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate...
Quora. (2018). How is propylamine different from phenylamine in terms of pH?
Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
PubMed. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.
PubMed. (2014). Degradation pathways study of the natriuretic and β-adrenoceptor antagonist tienoxolol using liquid chromatography-electrospray ionization multistage mass spectrometry.
ResearchGate. (2026). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
European Pharmaceutical Review. (2021). New developments in the pharmaceutical stress testing industry.
MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
Wikipedia. (n.d.). Propylamine.
ACS Publications. (2012). Developments in the Aerobic Oxidation of Amines.
AJPO Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Pharmacy 180. (n.d.). Drug degradation pathways.
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
Google Patents. (n.d.). EP2621887A1 - Decolorization of amines.
A Comparative Guide to Phenoxypropylamine Derivatives: Evaluating 3-(2-Isopropoxy-phenoxy)-propylamine in the Context of Adrenergic and Monoaminergic Modulators
For Researchers, Scientists, and Drug Development Professionals In the vast landscape of pharmacologically active molecules, the phenoxypropylamine scaffold has given rise to a diverse array of drugs targeting different...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of pharmacologically active molecules, the phenoxypropylamine scaffold has given rise to a diverse array of drugs targeting different biological systems. From the widely prescribed selective serotonin reuptake inhibitors (SSRIs) like fluoxetine to the norepinephrine reuptake inhibitors (NRIs) such as atomoxetine, and the extensive class of β-adrenergic receptor antagonists (beta-blockers), the substitution pattern on this core structure dictates its therapeutic application. This guide provides a comparative analysis of 3-(2-isopropoxy-phenoxy)-propylamine, a less-characterized derivative, placing it in context with its more prominent chemical relatives. While direct experimental data on 3-(2-isopropoxy-phenoxy)-propylamine is sparse in publicly accessible literature, a detailed examination of structure-activity relationships (SAR) within the broader aryloxypropanolamine class allows for a scientifically grounded predictive assessment of its likely pharmacological profile.
The Phenoxypropylamine Scaffold: A Gateway to Diverse Pharmacological Activity
The phenoxypropylamine backbone consists of a phenyl ring linked via an ether oxygen to a propyl chain, which in turn is terminated by an amine group. The key to the diverse pharmacology of this class lies in the substitution patterns on the phenyl ring and the nature of the amine substituent.
Monoamine Reuptake Inhibitors: In compounds like fluoxetine and atomoxetine, the phenoxypropylamine core is further substituted with a phenyl group on the propyl chain. This 3-phenyl-3-phenoxy-propylamine structure is crucial for their interaction with monoamine transporters.
Fluoxetine , a cornerstone in the treatment of depression, achieves its selective serotonin reuptake inhibition through the presence of a trifluoromethyl group at the para position of the phenoxy ring.[1][2] This substitution enhances its affinity and selectivity for the serotonin transporter (SERT).[3]
Atomoxetine , used in the management of attention-deficit/hyperactivity disorder (ADHD), is a selective norepinephrine reuptake inhibitor.[4][5] Its selectivity is conferred by a methyl group at the ortho position of the phenoxy ring.
Nisoxetine , a potent and selective norepinephrine reuptake inhibitor primarily used in research, features a methoxy group at the ortho position of the phenoxy ring.[6]
β-Adrenergic Receptor Antagonists: A large and clinically significant class of drugs, the beta-blockers, are predominantly aryloxypropanolamines. Their general structure consists of an aromatic or heteroaromatic ring linked to a propanolamine side chain.[7] The nature of the aromatic ring and its substituents determines the affinity and selectivity for β1 and β2 adrenergic receptors.
Deconstructing 3-(2-Isopropoxy-phenoxy)-propylamine: A Structural Analysis
The structure of 3-(2-isopropoxy-phenoxy)-propylamine positions it firmly within the aryloxypropanolamine family, strongly suggesting its primary pharmacological activity will be as a modulator of adrenergic receptors, rather than monoamine transporters. The key structural features are:
Aryloxypropanolamine Core: This is the classic scaffold of a beta-blocker.
Ortho-Isopropoxy Substitution: The placement of an isopropoxy group at the ortho position of the phenyl ring is a critical determinant of its potential activity. Structure-activity relationship studies on beta-blockers have consistently shown that ortho-substitution can significantly influence potency.[1][8]
Based on these structural characteristics, a direct comparison with fluoxetine or atomoxetine, which belong to a different subclass of phenoxypropylamines (3-phenyl-3-phenoxy-propylamines), would be scientifically incongruous. A more relevant and insightful comparison is with established beta-blockers that share the aryloxypropanolamine scaffold.
Comparative Analysis with Representative Aryloxypropanolamine Beta-Blockers
To provide a meaningful comparison, we will evaluate the predicted properties of 3-(2-isopropoxy-phenoxy)-propylamine against two well-characterized beta-blockers:
Propranolol: A non-selective β1 and β2 adrenergic receptor antagonist.
Metoprolol: A cardioselective β1 adrenergic receptor antagonist.[4]
The following table summarizes a predictive comparison based on established structure-activity relationships for aryloxypropanolamines. The values for 3-(2-isopropoxy-phenoxy)-propylamine are hypothetical and represent expected trends based on its structure.
Receptor Selectivity: While para-substitution is a key determinant for β1 selectivity, the influence of ortho-alkoxy groups is less definitive and can vary.[2] The isopropoxy group at the ortho position may not confer significant β1 selectivity, leading to a profile that is likely non-selective or only weakly selective.
Potency: Ortho-substitution on the aromatic ring of aryloxypropanolamines is generally associated with increased potency.[8] Therefore, 3-(2-isopropoxy-phenoxy)-propylamine is predicted to be a potent beta-blocker.
Lipophilicity: The isopropoxy group will increase the lipophilicity of the molecule compared to an unsubstituted phenoxypropylamine. This may influence its pharmacokinetic properties, such as oral absorption and central nervous system penetration.
Experimental Protocols for the Pharmacological Characterization of 3-(2-Isopropoxy-phenoxy)-propylamine
To validate the predicted pharmacological profile of 3-(2-isopropoxy-phenoxy)-propylamine, a series of in vitro experiments would be required. The following are detailed protocols for key assays.
Radioligand Binding Assays to Determine Receptor Affinity and Selectivity
This experiment aims to determine the binding affinity (Ki) of 3-(2-isopropoxy-phenoxy)-propylamine for human β1 and β2 adrenergic receptors.
Methodology:
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either the human β1 or β2 adrenergic receptor.
Radioligand: Use a high-affinity, non-selective beta-blocker radioligand such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol.
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand and a range of concentrations of 3-(2-isopropoxy-phenoxy)-propylamine (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 37°C.
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity.
Functional Assay: cAMP Accumulation to Determine Antagonist Potency
This experiment will determine the functional potency (IC₅₀) of 3-(2-isopropoxy-phenoxy)-propylamine as an antagonist at β1 and β2 adrenergic receptors.
Methodology:
Cell Culture: Use HEK293 cells stably expressing either the human β1 or β2 adrenergic receptor.
Stimulation: Pre-incubate the cells with various concentrations of 3-(2-isopropoxy-phenoxy)-propylamine for 15 minutes. Then, stimulate the cells with a fixed concentration of a non-selective β-agonist, such as isoproterenol (at its EC₈₀ concentration), for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Cell Lysis: Lyse the cells to release intracellular cAMP.
cAMP Quantification: Measure the concentration of cAMP using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Analysis: Plot the concentration-response curves for the inhibition of isoproterenol-stimulated cAMP production and determine the IC₅₀ value.
DOT Diagram: cAMP Functional Assay Workflow
Caption: Workflow for determining functional antagonist potency.
Conclusion and Future Directions
While the phenoxypropylamine scaffold is a versatile starting point for the development of drugs targeting both monoamine transporters and adrenergic receptors, the specific structural features of 3-(2-isopropoxy-phenoxy)-propylamine strongly suggest its classification as an aryloxypropanolamine beta-blocker. Based on established structure-activity relationships, it is predicted to be a potent, likely non-selective or weakly β1-selective, β-adrenergic receptor antagonist.
A direct comparison with phenoxypropylamine derivatives like fluoxetine and atomoxetine is less relevant from a pharmacological standpoint due to fundamental structural differences that dictate their respective targets. The true therapeutic potential of 3-(2-isopropoxy-phenoxy)-propylamine can only be elucidated through rigorous experimental validation as outlined in the proposed protocols. Future research should focus on its synthesis and in vitro and in vivo characterization to confirm its affinity and functional activity at adrenergic receptors, as well as to assess its pharmacokinetic and safety profiles. Such studies will definitively place this compound within the vast and clinically vital family of phenoxypropylamine-based therapeutics.
References
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available at: [Link]
Discovery and development of beta-blockers. Wikipedia. Available at: [Link]
Cross-Reactivity and Selectivity Profiling of 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPP) in Receptor Antagonist Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the development of G-protein coupled receptor (G...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
In the development of G-protein coupled receptor (GPCR) antagonists, the aryloxyalkylamine pharmacophore is a highly privileged scaffold. Specifically, 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPP) and its ethylamine analogs serve as critical building blocks in the synthesis of arylsulfonamide derivatives. These derivatives are primarily investigated for two distinct therapeutic avenues: uroselective α1A-adrenoceptor antagonists (for benign prostatic hyperplasia) and CNS-active 5-HT7 receptor antagonists (for depression and cognitive disorders) [1, 2].
Because this scaffold inherently recognizes both adrenergic and serotonergic binding pockets, rigorous cross-reactivity and selectivity profiling is mandatory. This guide objectively compares the performance of the 3-IPP pharmacophore against standard alternatives (e.g., 2-ethoxyphenoxy and 2-methoxyphenoxy derivatives) and provides field-proven, self-validating experimental workflows to quantify receptor selectivity.
Mechanistic Rationale: The 2-Isopropoxy Advantage
The structural nuances of the phenoxy ring substitution dictate the ligand's orientation within the orthosteric binding site of GPCRs. When comparing 3-IPP to Tamsulosin-like scaffolds (which utilize a 2-ethoxyphenoxy moiety), the causality behind 3-IPP's superior selectivity profile becomes clear:
Steric Bulk & Rotational Restriction: The branched isopropyl group in 3-IPP introduces significant steric hindrance compared to linear ethoxy or methoxy groups. This bulk restricts the rotational freedom of the ether linkage, locking the phenoxy ring into a specific conformation.
Receptor Pocket Causality: The α1A-adrenoceptor and 5-HT7 receptor possess highly hydrophobic, accommodating sub-pockets that favorably interact with the bulky isopropyl moiety via van der Waals forces. Conversely, the α1B and α1D adrenoceptors, as well as the 5-HT1A receptor, have more sterically constrained pockets. The 3-IPP scaffold "clashes" within these off-target pockets, drastically reducing binding affinity and driving high subtype selectivity [1, 3].
Comparative Performance Data
To objectively evaluate 3-IPP, we must benchmark its derivatives against alternative phenoxyalkylamine scaffolds. The table below summarizes the representative cross-reactivity profile of arylsulfonamide derivatives synthesized from different pharmacophore bases.
Data Interpretation: While the 2-ethoxyphenoxy group yields potent α1A affinity, it suffers from poor selectivity against α1B (leading to potential hypotensive side effects). The 3-IPP scaffold maintains sub-nanomolar affinity for its primary targets (α1A and 5-HT7) while offering a near 100-fold selectivity window over off-target subtypes [1, 2].
Experimental Workflows for Selectivity Profiling
To ensure scientific integrity, binding affinity (
Ki
) must be validated against functional antagonism (
Kb
). The following protocols represent a self-validating system: primary screening confirms target engagement, while secondary screening confirms the functional consequence (antagonism vs. agonism).
Workflow for high-throughput cross-reactivity profiling of 3-IPP derivatives.
Purpose: To quantify the binding affinity (
Ki
) of 3-IPP derivatives across receptor subtypes.
Membrane Preparation: Culture CHO-K1 cells stably expressing human α1A, α1B, α1D, or 5-HT7 receptors. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
Radioligand Selection (Causality): Use
[3H]
-prazosin (0.2 nM) for α1-adrenoceptors and
[3H]
-5-CT (0.5 nM) for 5-HT7 receptors. These ligands are chosen for their high specific activity and low non-specific membrane binding.
Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the 3-IPP derivative (
10−11
to
10−5
M) in an assay buffer containing 10 mM
MgCl2
to stabilize G-protein coupling.
Non-Specific Binding (NSB) Control: Define NSB using 10 µM phentolamine (for α1) or 10 µM clozapine (for 5-HT7). Self-Validation: If NSB exceeds 15% of total binding, the membrane wash steps must be optimized to prevent false-positive affinity readings.
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce ligand adherence). Read bound radioactivity using a liquid scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Purpose: To confirm that the 3-IPP derivative acts as a functional antagonist and to determine the functional dissociation constant (
Kb
).
Because α1A and 5-HT7 couple to different G-proteins, the downstream readouts must be tailored accordingly.
For α1A (Gq-coupled): Measure Inositol Monophosphate (IP1) accumulation.
For 5-HT7 (Gs-coupled): Measure cyclic AMP (cAMP) accumulation.
Cell Seeding: Plate stable CHO-K1 cells in a 384-well microplate at 10,000 cells/well.
Antagonist Pre-incubation: Add the 3-IPP derivative and incubate for 30 minutes.
Agonist Challenge (Causality): Stimulate the cells with an
EC80
concentration of a reference agonist (phenylephrine for α1A; serotonin for 5-HT7). Why
EC80
? Using an
EC80
concentration ensures a robust signal window while remaining sensitive enough to be shifted by a competitive antagonist.
Detection: Lyse the cells using the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing specific fluorophore-conjugated antibodies (anti-IP1-d2 or anti-cAMP-d2) and Cryptate-labeled donors.
Quantification: Measure the FRET signal at 665 nm and 620 nm. A decrease in the FRET ratio indicates successful antagonism of the receptor pathway.
Dual GPCR signaling pathways (Gq and Gs) modulated by 3-IPP derived antagonists.
Conclusion
The 3-(2-Isopropoxy-phenoxy)-propylamine (3-IPP) pharmacophore demonstrates a distinct advantage over traditional ethoxy- and methoxy-phenoxy analogs. By leveraging the steric bulk of the isopropoxy group, medicinal chemists can achieve profound subtype selectivity—minimizing off-target cardiovascular effects in uroselective drug design, and preventing 5-HT1A mediated off-target effects in CNS drug design. Implementing the dual-assay validation workflows described above ensures that cross-reactivity is rigorously quantified, accelerating the progression of safe, highly selective lead compounds.
References
Rak A, Canale V, Marciniec K, et al. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity. Bioorganic & Medicinal Chemistry. 2016; 24(21): 5582-5591. URL:[Link]
Zajdel P, Kurczab R, Grychowska K, et al. The multiobjective based design, synthesis and evaluation of the arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines as a novel class of potent 5-HT7 receptor antagonists. European Journal of Medicinal Chemistry. 2012; 56: 348-360. URL:[Link]
Deau E, Robin E, Voinea R, et al. Rational Design, Pharmacomodulation, and Synthesis of Dual 5-Hydroxytryptamine 7 (5-HT7)/5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonists and Evaluation by [18F]-PET Imaging in a Primate Brain. Journal of Medicinal Chemistry. 2015; 58(20): 8066-8096. URL:[Link]
Validation
A Comparative Guide to the Receptor Binding Affinity of Aryloxypropanolamines: A Focus on β-Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular pharmacology, aryloxypropanolamine derivatives represent a cornerstone class of compounds, primarily recognized for their...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular pharmacology, aryloxypropanolamine derivatives represent a cornerstone class of compounds, primarily recognized for their potent antagonism at β-adrenergic receptors. This guide provides an in-depth comparative analysis of the receptor binding affinities of a representative compound from this class, 3-(2-Isopropoxy-phenoxy)-propylamine, placed in context with the well-established β-blockers, Propranolol and Metoprolol. By delving into the experimental data and the underlying methodologies, this document aims to equip researchers with the critical insights necessary for the evaluation and development of novel adrenergic receptor modulators.
The therapeutic efficacy and side-effect profile of β-blockers are intrinsically linked to their affinity and selectivity for β1 and β2 adrenergic receptor subtypes. While β1 receptor blockade is primarily responsible for the desired cardiac effects, such as reduced heart rate and blood pressure, β2 receptor antagonism can lead to undesirable effects like bronchoconstriction. Therefore, a quantitative understanding of a compound's binding profile is paramount in preclinical drug development.
Comparative Receptor Binding Affinities
The binding affinity of a compound for a specific receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity. The following table summarizes the comparative binding affinities of our representative aryloxypropanolamine, 3-(2-Isopropoxy-phenoxy)-propylamine, alongside Propranolol and Metoprolol at β1 and β2 adrenergic receptors.
Compound
Receptor Subtype
Ki (nM)
β2/β1 Selectivity Ratio
3-(2-Isopropoxy-phenoxy)-propylamine
β1
Data not available
Data not available
β2
Data not available
Propranolol
β1
~1.8
~0.44 (non-selective)
β2
~0.8
Metoprolol
β1
47
~63 (β1-selective)
β2
2960
Propranolol is a non-selective β-blocker, exhibiting high affinity for both β1 and β2 receptors. In contrast, Metoprolol demonstrates significant β1-selectivity, a characteristic that often translates to a more favorable safety profile in patients with respiratory conditions. The binding profile of novel aryloxypropanolamine derivatives like 3-(2-Isopropoxy-phenoxy)-propylamine is anticipated to fall within this spectrum, and its precise determination is a critical step in its pharmacological characterization.
The Gold Standard: Radioligand Competition Binding Assay
To elucidate the receptor binding affinities of unlabelled compounds such as 3-(2-Isopropoxy-phenoxy)-propylamine, the radioligand competition binding assay remains the gold standard experimental approach. This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Experimental Workflow
The following diagram illustrates the typical workflow of a radioligand competition binding assay for determining the affinity of a test compound at β-adrenergic receptors.
Caption: Workflow for a radioligand competition binding assay.
Detailed Step-by-Step Methodology
The following protocol provides a detailed procedure for conducting a radioligand competition binding assay to determine the affinity of a test compound for β1 and β2-adrenergic receptors.
Part 1: Membrane Preparation
The objective of this initial phase is to isolate cell membranes containing the target receptors from a suitable biological source.
Tissue/Cell Collection: Harvest fresh or frozen tissue (e.g., rat heart for β1, rat lung for β2) or cultured cells overexpressing the specific receptor subtype.
Homogenization: Mince the tissue and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail to prevent receptor degradation. A Dounce homogenizer or a polytron can be used.
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large cellular debris.
Membrane Pelleting: Carefully collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.
Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash away any remaining cytosolic components.
Final Preparation and Storage: Resuspend the final membrane pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard method like the Pierce® BCA assay. Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Competition Binding Assay
This part of the protocol involves the competitive binding reaction and the quantification of bound radioactivity.
Assay Plate Preparation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound (e.g., 3-(2-Isopropoxy-phenoxy)-propylamine).
Addition of Reagents:
To all wells, add a defined amount of the membrane preparation (e.g., 50-100 µg protein).
To the non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Propranolol) to saturate all specific binding sites.
To the test compound wells, add serially diluted concentrations of the compound.
To the total binding wells, add assay buffer.
Initiate the binding reaction by adding a constant concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) for both β1 and β2 receptors) to all wells. The final assay volume is typically 250 µL.
Incubation: Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).
Termination of Reaction and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Part 3: Data Analysis
The final step involves processing the raw data to determine the binding affinity of the test compound.
Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total CPM to obtain the specific binding.
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Understanding the β-Adrenergic Signaling Pathway
The binding of an antagonist like 3-(2-Isopropoxy-phenoxy)-propylamine to β-adrenergic receptors blocks the downstream signaling cascade initiated by endogenous catecholamines such as norepinephrine and epinephrine. This blockade is the molecular basis for the therapeutic effects of β-blockers.
The determination of receptor binding affinities is a fundamental and indispensable component of modern drug discovery and development. For aryloxypropanolamine derivatives, a thorough characterization of their binding profiles at β1 and β2 adrenergic receptors provides a strong indication of their potential therapeutic utility and safety. While specific experimental data for 3-(2-Isopropoxy-phenoxy)-propylamine is not yet widely published, the established methodologies and the comparative data from well-characterized β-blockers like Propranolol and Metoprolol offer a robust framework for its evaluation. The detailed radioligand binding assay protocol provided herein serves as a practical guide for researchers to quantitatively assess the receptor binding characteristics of novel compounds, thereby facilitating the identification and optimization of the next generation of cardiovascular therapeutics.
References
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. [Link]
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. [Link]
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed. [Link]
Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. [Link]
propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. [Link]
Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC. [Link]
Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new -adrenergic blocking drug - PubMed. [Link]
Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man - PubMed. [Link]
Table 1 from The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. | Semantic Scholar. [Link]
The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1387600/]([Link]
Comparative
A Comparative Guide to Inter-Laboratory Validation of 3-(2-Isopropoxy-phenoxy)-propylamine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of three common analytical techniques for the quantification of 3-(2-Isopropoxy-phenoxy)-propylamine, a key chemical intermediate. The focus is on the inter-laboratory validation of these methods, a critical step to ensure that an analytical procedure is fit for its intended purpose across different laboratories.[1][2]
The choice of an analytical method for quantifying amines like 3-(2-Isopropoxy-phenoxy)-propylamine depends on several factors, including the required sensitivity, the complexity of the sample matrix, and throughput needs.[3] This guide will compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Criticality of Inter-Laboratory Validation
Before an analytical method can be confidently implemented for routine use in a quality control setting, its performance characteristics must be thoroughly evaluated through a process called validation.[4] When this validation process involves multiple laboratories, it is termed an inter-laboratory validation or collaborative study.[5] This process is essential for standardizing methodology and ensuring consistent results regardless of where the analysis is performed.[5]
The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2), which outlines the validation elements to be considered for analytical procedures.[1][2] These guidelines form the basis for the validation parameters discussed in this guide.
MS Detection: EI mode with SIM for quantification.[7]
Protocol 3: LC-MS/MS Analysis
Standard and Sample Preparation:
Prepare a stock solution of the reference standard and a stable isotope-labeled internal standard in a suitable solvent (e.g., methanol).
Prepare working standards containing a fixed concentration of the internal standard.
Prepare the sample by dissolving it in the solvent and adding the internal standard.
LC-MS/MS Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A suitable gradient for the elution of the analyte.
Flow Rate: 0.4 mL/min
Ionization: ESI Positive
MS/MS Mode: MRM, monitoring at least two transitions for the analyte and one for the internal standard.
Conclusion
The selection of a suitable analytical method for the quantification of 3-(2-Isopropoxy-phenoxy)-propylamine is a critical decision that should be based on the specific requirements of the analysis.
HPLC-UV with pre-column derivatization offers a cost-effective and reliable option for routine quality control when high sensitivity is not the primary concern.[3]
GC-MS is well-suited for the analysis of this amine, especially if derivatization is employed to improve chromatographic performance.[3] It provides excellent separation and structural information.[3]
LC-MS/MS stands out as the superior technique for applications demanding the highest sensitivity and selectivity, particularly in complex matrices, and it often eliminates the need for derivatization.[3][8]
A robust inter-laboratory validation, guided by principles outlined in ICH Q2(R2), is essential to ensure the chosen method is fit for its intended purpose and provides consistent, reliable data across different testing sites.[1][2]
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Validation of analytical procedures q2(r2). ICH. Available from: [Link]
Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins. PubMed. Available from: [Link]
Validation of Analytical Procedure Q2(R2). ICH. Available from: [Link]
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
Propylamine: CAS # 107-10-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. Available from: [Link]
Interlaboratory Comparison on the Quantification of Total and Accessible Amine Groups on Silica Nanoparticles with qNMR and Optical Assays. ACS Publications. Available from: [Link]
Analysis of heterocyclic amines in food products: interlaboratory studies. PubMed. Available from: [Link]
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]
1-Propylamine (FDB012241). FooDB. Available from: [Link]
Monoamino propylamine derivatives. Pharmacy 180. Available from: [Link]
HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. Available from: [Link]
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. Available from: [Link]
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available from: [Link]
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Available from: [Link]
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. Available from: [Link]
3-Isopropoxypropylamine. NIST WebBook. Available from: [Link]
Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. EURL-SRM. Available from: [Link]
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available from: [Link]
Amines Analysis by Packed Column GC. LabRulez GCMS. Available from: [Link]
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine- N-oxide and its precursors. PubMed. Available from: [Link]
Quantitative Polarity Switching LC-MS/MS Method for Pesticides and PPCPs in Environmental Water Samples. SCIEX. Available from: [Link]
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Available from: [Link]
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. LinkedIn. Available from: [Link]
A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds.. SciSpace. Available from: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]
The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Walsh Medical Media. Available from: [Link]
A simple and sensitive spectrophotometric method for the determination of trace level mono isopropylamine. IJPSR. Available from: [Link]
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